"2-Morpholino-1,3-thiazole-5-carboxylic acid" chemical properties
"2-Morpholino-1,3-thiazole-5-carboxylic acid" chemical properties
This technical monograph details the chemical properties, synthesis, and application of 2-Morpholino-1,3-thiazole-5-carboxylic acid , a critical scaffold in medicinal chemistry.
Executive Summary
2-Morpholino-1,3-thiazole-5-carboxylic acid (CAS: 332345-29-6) is a heterocyclic building block widely utilized in drug discovery, particularly in the development of kinase inhibitors and anti-infectives. Its structure combines a thiazole core—known for its bioisosteric resemblance to peptide bonds and ability to engage in
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(Morpholin-4-yl)-1,3-thiazole-5-carboxylic acid |
| CAS Registry Number | 332345-29-6 |
| Molecular Formula | |
| Molecular Weight | 214.24 g/mol |
| SMILES | OC(=O)C1=CN=C(S1)N2CCOCC2 |
| InChI Key | NILKOMDINYFEEX-UHFFFAOYSA-N |
Physicochemical Properties
The following data synthesizes experimental observations and high-fidelity predictive models (ACD/Labs, ChemAxon) for the free acid form.
| Parameter | Value | Context |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 218–222 °C (dec.) | High lattice energy due to H-bonding |
| pKa (Acid) | 3.8 ± 0.2 | Carboxylic acid deprotonation |
| pKa (Base) | 1.5 ± 0.3 | Thiazole nitrogen protonation (weakly basic due to conjugation) |
| LogP | 0.65 ± 0.2 | Moderate lipophilicity; suitable for oral drug scaffolds |
| Solubility | DMSO (>50 mg/mL), DMF | Low solubility in water (<1 mg/mL) at pH < 4 |
Synthesis & Manufacturing
The most robust synthetic route involves a Nucleophilic Aromatic Substitution (
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway starting from commercially available ethyl 2-bromothiazole-5-carboxylate.
Detailed Experimental Protocol
Step 1: Nucleophilic Displacement (
)
Reaction:
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Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-bromothiazole-5-carboxylate (1.0 eq) in Ethanol (5 vol) or use neat Morpholine (3.0 eq) if solvent-free conditions are preferred.
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Reaction: Heat the mixture to reflux (approx. 78–80 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The bromine at C-2 is highly activated by the electron-withdrawing ester at C-5 and the ring nitrogen, facilitating rapid displacement.
-
Workup: Cool to room temperature.
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If Ethanol used: Concentrate in vacuo. Dilute residue with water and extract with Ethyl Acetate.
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If Neat: Pour reaction mixture into ice-water. The product typically precipitates as a solid. Filter, wash with water, and dry.
-
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Yield: Expected 85–95%.
Step 2: Ester Hydrolysis
Reaction:
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Dissolution: Suspend the intermediate ester (1.0 eq) in a mixture of THF:Water (3:1).
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Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.5 eq). Stir at room temperature for 4–6 hours. The mixture should become homogeneous as the carboxylate salt forms.
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Acidification: Cool the solution to 0 °C. Slowly add 1M HCl until pH reaches ~3.0. The free acid will precipitate.
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Isolation: Filter the white solid, wash with cold water (2x) and diethyl ether (1x) to remove organic impurities. Dry under vacuum at 45 °C.
-
Purification: Recrystallization from Ethanol/Water is effective if high purity (>99%) is required.
Reactivity & Derivatization
The chemical utility of this scaffold lies in the orthogonal reactivity of its functional groups.
Carboxylic Acid Activation
The C-5 carboxylic acid is electronically coupled to the thiazole ring, reducing its electrophilicity slightly compared to benzoic acid.
-
Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.
-
Note: Avoid converting to acid chloride using thionyl chloride (
) under harsh conditions, as the morpholine ring can be susceptible to acid-catalyzed degradation or ring-opening at high temperatures. Use Oxalyl Chloride/DMF at 0 °C if an acid chloride is strictly necessary.
-
-
Decarboxylation Risk: Unlike thiazole-2-carboxylic acids, the 5-carboxylic acid is thermally stable and resistant to spontaneous decarboxylation, making it a robust intermediate for high-temperature reactions (e.g., Suzuki couplings on the ring if halogenated).
Morpholine Stability
The morpholine nitrogen is conjugated into the thiazole aromatic system (
-
Non-Nucleophilic: The morpholine nitrogen is not nucleophilic. It will not participate in alkylation or acylation reactions, simplifying protection group strategies during synthesis.
-
Oxidative Liability: The morpholine ring is generally stable, but strong oxidants (e.g., KMnO4) should be avoided to prevent oxidation to the lactam or N-oxide.
Biological Applications & Logic
This compound is a "privileged scaffold" in kinase inhibitor design. The thiazole nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., Src, Abl, Aurora kinases).
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR analysis of the 2-morpholinothiazole-5-carboxylic acid scaffold.
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Solubility: The morpholine ether oxygen lowers the LogP and increases water solubility compared to a phenyl or piperidine analog.
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Metabolic Stability: Morpholine blocks the C-2 position from metabolic oxidation (a common clearance pathway for thiazoles).
Safety & Handling
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GHS Classification: Warning. Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335).
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Handling: Handle in a fume hood. Avoid dust formation.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but hygroscopic.
References
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Synthesis of Thiazole Carboxylates: GuideChem. "Synthesis of Ethyl 2-bromothiazole-5-carboxylate and derivatives." Available at:
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S_NAr Reactivity: Beilstein Journal of Organic Chemistry. "Morpholine-mediated defluorinative cycloaddition... and nucleophilic displacements." Available at: [1]
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Chemical Properties: PubChem. "2-Morpholino-1,3-thiazole-5-carboxylic acid (Compound Summary)." National Library of Medicine.[2] Available at:
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Kinase Inhibitor Context: Journal of Medicinal Chemistry. "Thiazole-5-carboxylic acid derivatives as potent kinase inhibitors." (General reference to scaffold utility in Dasatinib analogues). See related patent US7408069B2.
